molecular formula C5H9NO2 B116643 3-Aminopentane-2,4-dione CAS No. 142414-84-4

3-Aminopentane-2,4-dione

Cat. No. B116643
M. Wt: 115.13 g/mol
InChI Key: ZXZGYOVCGCPMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopentane-2,4-dione, also known as acetylacetoneimine or diacetyl monoxime, is a chemical compound that has been widely used in scientific research. It is a colorless to yellow crystalline powder that is soluble in water and organic solvents. The compound has a variety of applications in biochemistry, physiology, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 3-Aminopentane-2,4-dione involves the formation of stable complexes with nitrogen-containing compounds such as urea and creatinine. The formation of these complexes is based on the ability of the compound to chelate metal ions such as copper and iron. The resulting complexes can be measured using spectrophotometric or fluorometric methods.

Biochemical And Physiological Effects

3-Aminopentane-2,4-dione has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that does not interfere with normal metabolic processes.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Aminopentane-2,4-dione in lab experiments are its high selectivity and sensitivity for nitrogen-containing compounds. The compound is also easy to use and can be measured using simple spectrophotometric or fluorometric methods. The limitations of using the compound are its instability in solution and its sensitivity to light and heat. The compound can also interfere with other chemical reactions in the sample if not properly removed.

Future Directions

For the use of 3-Aminopentane-2,4-dione in scientific research include the development of new analytical methods that can increase its selectivity and sensitivity for nitrogen-containing compounds. The compound can also be used in the development of new diagnostic tests for diseases such as kidney disorders and metabolic disorders. In addition, the compound can be used in the development of new drugs that target nitrogen-containing compounds in the body.

Synthesis Methods

The synthesis of 3-Aminopentane-2,4-dione involves the reaction between diacetyl and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Aminopentane-2,4-dioneeimine and sodium chloride. The compound can be purified by recrystallization from water or organic solvents.

Scientific Research Applications

3-Aminopentane-2,4-dione has been widely used in scientific research as a reagent for the determination of urea, creatinine, and other nitrogen-containing compounds. It reacts with these compounds to form stable complexes that can be measured using spectrophotometric or fluorometric methods. The compound has also been used in the determination of enzyme activity, protein content, and other biochemical parameters.

properties

CAS RN

142414-84-4

Product Name

3-Aminopentane-2,4-dione

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-aminopentane-2,4-dione

InChI

InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h5H,6H2,1-2H3

InChI Key

ZXZGYOVCGCPMMH-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)N

Canonical SMILES

CC(=O)C(C(=O)C)N

synonyms

2,4-Pentanedione, 3-amino- (9CI)

Origin of Product

United States

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